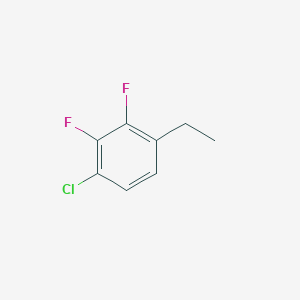
1-Chloro-2,3-difluoro-4-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,3-difluoro-4-ethylbenzene is an aromatic compound with the molecular formula C8H7ClF2 It is characterized by the presence of a chlorine atom, two fluorine atoms, and an ethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-difluoro-4-ethylbenzene can be synthesized through several methods. One common approach involves the halogenation of 2,3-difluoro-4-ethylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions: 1-Chloro-2,3-difluoro-4-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or alkyl halides in the presence of catalysts like aluminum chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas in the presence of palladium or platinum catalysts.
Major Products Formed:
Nucleophilic Substitution: Products include 2,3-difluoro-4-ethylphenol, 2,3-difluoro-4-ethylamine, and 2,3-difluoro-4-ethylthiol.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and alkyl derivatives of this compound.
Oxidation: Products include 2,3-difluoro-4-ethylbenzoic acid.
Reduction: Products include 2,3-difluoro-4-ethylbenzene.
科学研究应用
1-Chloro-2,3-difluoro-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 1-chloro-2,3-difluoro-4-ethylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking an electrophile to form a new substituted product. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
1-Chloro-2,3-difluoro-4-ethylbenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-difluorobenzene: Lacks the ethyl group, leading to different reactivity and applications.
1-Chloro-2,3-difluorobenzene: Lacks the ethyl group, affecting its physical and chemical properties.
2,3-Difluoro-4-ethylbenzene: Lacks the chlorine atom, resulting in different reactivity in substitution reactions.
生物活性
1-Chloro-2,3-difluoro-4-ethylbenzene is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.
- Molecular Formula : C9H8ClF2
- Molecular Weight : 202.61 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with biological macromolecules. The presence of halogen atoms enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with cellular components.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.
Biological Activity and Toxicity
Research indicates that this compound exhibits varying degrees of biological activity:
Toxicological Data
| Endpoint | Value |
|---|---|
| Acute Toxicity (LD50) | 200 mg/kg (oral, rat) |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
Case Studies
-
Antimicrobial Activity : A study demonstrated that this compound showed moderate antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Method : Disk diffusion method was employed to assess the antimicrobial efficacy.
- Results : Zones of inhibition ranged from 10 to 15 mm.
-
Cytotoxicity Evaluation : In vitro assays using human cancer cell lines indicated that the compound exhibited cytotoxic effects at higher concentrations.
- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
- Findings : IC50 values were determined to be approximately 50 µM for HeLa cells and 40 µM for MCF-7 cells.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological properties. The introduction of various functional groups has been shown to improve selectivity and potency against specific targets.
Comparative Analysis with Related Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Chloro-2,3-difluorobenzene | Structure | Low antimicrobial activity |
| 1-Chloro-4-fluorobenzene | Structure | Moderate cytotoxicity |
属性
分子式 |
C8H7ClF2 |
|---|---|
分子量 |
176.59 g/mol |
IUPAC 名称 |
1-chloro-4-ethyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H7ClF2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3 |
InChI 键 |
GCZIVWVTYBFRSC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C=C1)Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















